molecular formula C9H12O B1654335 Spiro[3.5]non-7-en-6-one CAS No. 221342-49-0

Spiro[3.5]non-7-en-6-one

Cat. No. B1654335
M. Wt: 136.19 g/mol
InChI Key: WBMWURFLKPUABN-UHFFFAOYSA-N
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Description

Spiro[3.5]non-7-en-6-one is a chemical compound with the molecular weight of 136.19 . It is a liquid at room temperature and has a melting point of 118-119°C . Its unique structure enables it to be employed as a versatile building block in the synthesis of novel organic compounds, making it indispensable for drug discovery and material science.


Synthesis Analysis

The synthesis of spiro compounds like Spiro[3.5]non-7-en-6-one has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . The exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .


Molecular Structure Analysis

In organic chemistry, spiro compounds are compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system, in either case with the two rings connected through the defining single common atom .


Chemical Reactions Analysis

Spiro compounds in which two cyclic rings are fused at a common carbon atom are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . The reactions of indeno [1,2- b ]quinoxalinone as a key construction block for producing a variety of indeno [1,2- b ]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions have been summarized .


Physical And Chemical Properties Analysis

Spiro[3.5]non-7-en-6-one is a liquid at room temperature with a melting point of 118-119°C . It has a molecular weight of 136.19 .

Scientific Research Applications

Synthesis and Chemical Process Development

Spiro[3.5]non-7-en-6-one plays a crucial role in chemical synthesis. For instance, it is used in the two-step synthesis of spiro[3.5]nonane-6,8-dione, which is accomplished on a pilot plant scale. The process involves epoxidation mediated by sodium perborate, followed by a palladium-catalyzed rearrangement. This synthesis approach offers a safer alternative to conventional methods using hydrogen peroxide (Lehmann, Kuhn, & Krüger, 2003).

Biomedical Research

In the field of biomedical research, derivatives of Spiro[3.5]non-7-en-6-one show promising results. For instance, spiro[pyrrolidine-3, 3´-oxindole] motifs, derived from similar spiro compounds, have demonstrated significant inhibitory activity against MCF-7 breast cancer cells. This research highlights the potential of such compounds in developing anti-cancer therapies (Hati et al., 2016).

Material Science and Engineering

Spiro compounds, including variants of Spiro[3.5]non-7-en-6-one, find applications in material science as well. An example is their use in smart coatings for the early detection of aluminum corrosion. These coatings employ spiro compounds as "turn-on" fluorescence indicators, effectively signaling the onset of corrosion in aluminum structures (Augustyniak & Ming, 2011).

Advanced Drug Synthesis

In drug synthesis, spiro[3.5]non-7-en-6-one derivatives serve as key intermediates. The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, for instance, has been investigated for their anticancer properties against various human cancer cell lines. This research is significant in developing new therapeutic agents (Reddy et al., 2015).

Safety And Hazards

The safety information for Spiro[3.5]non-7-en-6-one indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

spiro[3.5]non-6-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-3-1-4-9(7-8)5-2-6-9/h1,3H,2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMWURFLKPUABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC=CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450734
Record name Spiro[3.5]non-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.5]non-7-en-6-one

CAS RN

221342-49-0
Record name Spiro[3.5]non-7-en-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221342-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]non-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TE Lehmann, O Kuhn, J Krüger - Organic process research & …, 2003 - ACS Publications
A two step synthesis of spiro[3.5]nonane-6,8-dione is reported which allows the production of the target molecule on a pilot plant scale. The first step of the process comprises the …
Number of citations: 6 pubs.acs.org

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